molecular formula C17H18FNO3S B2518573 4-(benzylsulfonyl)-N-(4-fluorophenyl)butanamide CAS No. 922468-34-6

4-(benzylsulfonyl)-N-(4-fluorophenyl)butanamide

Cat. No.: B2518573
CAS No.: 922468-34-6
M. Wt: 335.39
InChI Key: LBUPZFYSGDXVTQ-UHFFFAOYSA-N
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Description

4-(benzylsulfonyl)-N-(4-fluorophenyl)butanamide is an organic compound that belongs to the class of sulfonamides It features a benzylsulfonyl group attached to a butanamide backbone, with a fluorophenyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfonyl)-N-(4-fluorophenyl)butanamide typically involves a multi-step process. One common method starts with the reaction of 4-fluorobenzylamine with butanoyl chloride to form N-(4-fluorophenyl)butanamide. This intermediate is then subjected to sulfonylation using benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(benzylsulfonyl)-N-(4-fluorophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(benzylsulfonyl)-N-(4-fluorophenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-(benzylsulfonyl)-N-(4-fluorophenyl)butanamide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity towards certain targets. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzylamine: Shares the fluorophenyl group but lacks the sulfonyl and butanamide moieties.

    Bis(4-fluorophenyl) sulfone: Contains two fluorophenyl groups and a sulfone linkage, differing in structure and properties.

Uniqueness

4-(benzylsulfonyl)-N-(4-fluorophenyl)butanamide is unique due to its combination of a sulfonyl group, a fluorophenyl group, and a butanamide backbone. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-benzylsulfonyl-N-(4-fluorophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3S/c18-15-8-10-16(11-9-15)19-17(20)7-4-12-23(21,22)13-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUPZFYSGDXVTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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